molecular formula C17H15NO4 B2684991 methyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate CAS No. 19077-67-9

methyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No. B2684991
CAS RN: 19077-67-9
M. Wt: 297.31
InChI Key: HGKLPWGDZBXOEA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the resources .

Scientific Research Applications

Synthesis and Crystallographic Analysis Methyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate, like its related compounds, is synthesized through multi-step substitution reactions. The crystal structures of such compounds are analyzed using X-ray diffraction, showing their molecular structures are optimized by density functional theory (DFT) to match crystallographic data. This process underscores the molecule's stability and provides insights into its physicochemical properties through molecular electrostatic potential and frontier molecular orbital investigations Huang et al., 2021.

Photoisomerisation Behavior Compounds similar in structure to methyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate exhibit unique photoisomerisation behaviors, which are highly dependent on the substituent present. This characteristic is vital in understanding the molecular dynamics under light exposure and has implications for photopharmacology and molecular switches Singh & Hota, 2006.

Corrosion Inhibition Theoretical studies on related molecules highlight their potential as corrosion inhibitors for mild steel in acidic media. These findings are derived from DFT studies and experimental data, demonstrating these compounds' effectiveness in protecting metal surfaces. This application is crucial for industries looking to enhance material longevity and reduce maintenance costs Arrousse et al., 2021.

High-Pressure Crystal Engineering Studies on molecules within the same family as methyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate reveal that high pressure can induce phase transitions in crystals. This phenomenon is useful in crystal engineering, where pressure is a tool to achieve desired crystallographic configurations, offering a pathway to discovering new materials with unique properties Johnstone et al., 2010.

Herbicide Development Intermediates related to methyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate play a role in synthesizing herbicides like bispyribac-sodium. This showcases the chemical's relevance in agriculture, where controlling unwanted vegetation efficiently is crucial Yuan-xiang, 2008.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to exert its effects. Unfortunately, the mechanism of action for this compound is not specified in the resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed while handling it. Unfortunately, specific safety and hazard information for this compound is not available in the resources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, specific future directions for this compound are not mentioned in the resources .

properties

IUPAC Name

methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-17(21)11-4-2-3-5-12(11)18-15(19)13-9-6-7-10(8-9)14(13)16(18)20/h2-7,9-10,13-14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKLPWGDZBXOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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